4,6,8-Trimethylazulene
Overview
Description
Synthesis Analysis
The synthesis of 4,6,8-trimethylazulene can be approached through various methods. One notable method involves the direct arylation of 4,6,8-trimethylazulene with arylhydrazines in the presence of Cu(II) ions, yielding 1- and 2-aryl-substituted derivatives. Another synthesis route uses sodium phenylclopentadienide reacting with trimethylpyrylium tetrafluoroborate to produce 4,6,8-trimethyl-2-phenylazulene as the sole product (Briquet & Hansen, 1994). Additionally, Wittig reactions have been employed to introduce styryl groups at the seven-membered ring, indicating the compound's versatility in organic synthesis (Briquet & Hansen, 1994).
Molecular Structure Analysis
The crystal structure analysis of 4,6,8-trimethylazulene reveals a monoclinic space group, with the carbon skeleton achieving planarity and a notable transannular bond length. The structure also exhibits steric repulsion, causing exocyclic bonds to lean away from the five-membered ring, highlighting the molecule's distinctive geometric features (Wong, So, & Mak, 1984).
Chemical Reactions and Properties
Chemical reactions of 4,6,8-trimethylazulene are diverse, including radical arylation and photorearrangement. The molecule undergoes significant transformations under UV irradiation, leading to the formation of chloro-substituted derivatives via a unique photorearrangement mechanism. These reactions underscore its reactivity towards both radical and light-induced processes (Ruiz et al., 2001).
Physical Properties Analysis
The physical properties of 4,6,8-trimethylazulene, such as melting points and spectroscopic characteristics, are influenced by its polymorphism. Different crystallization conditions can lead to varied melting points, reflecting the compound's complex solid-state behavior. Spectroscopic analyses, including IR and NMR, provide insight into the structural and electronic nature of this compound (Ōki & Nakamura, 1971).
Chemical Properties Analysis
Oxidation and autoxidation reactions of 4,6,8-trimethylazulene yield a wide variety of products, including azulenequinones and indanone derivatives. These reactions demonstrate the compound's susceptibility to oxidative stress and its potential to form diverse oxidized products, which are structurally and electronically significant (Matsubara et al., 1987).
Scientific Research Applications
Crystal Structure Analysis : The crystal structure of 4,6,8-trimethylazulene has been characterized, revealing monoclinic crystals with specific dimensions and bond lengths, which are significant for understanding its chemical behavior and applications in material science (Wong, So, & Mak, 1984).
Photorearrangement Studies : Research on the photorearrangement of a 4-chloromethylazulene derivative has been conducted, providing insights into the photochemical properties of 4,6,8-trimethylazulene and its potential for use in photochemistry and organic synthesis (Ruiz, Toscano, Rezende, & Baader, 2001).
Oxidation with Hydrogen Peroxide : Studies have investigated the oxidation of 4,6,8-trimethylazulene with hydrogen peroxide, leading to the formation of various quinones and indenones, suggesting applications in organic synthesis and the study of reaction mechanisms (Matsubara, Morita, Takekuma, Nakano, Yamamoto, & Nozoe, 1991).
Exploration of Restricted Rotation : Research on 2-substituted 4,6,8-trimethylazulenes has provided insights into the restricted rotation involving tetrahedral carbon, which is crucial for understanding molecular dynamics and stereochemistry (Ōki & Nakamura, 1971).
Autoxidation Studies : The autoxidation of 4,6,8-trimethylazulene in different solvents has been studied, yielding various products and providing insights into the reaction mechanisms and potential applications in synthetic organic chemistry (Matsubara, Takekuma, Yokoi, Yamamoto, & Nozoe, 1984).
Educational Applications : 4,6,8-trimethylazulene has been used in discovery-based organic laboratory experiments to challenge students' assumptions and improve their observational and analytical skills (Garner, 2005).
Formation of Donor-Acceptor Complexes : Studies on the formation of donor-acceptor complexes between 4,6,8-trimethylazulene and picric acid have implications for molecular electronics and the design of functional materials (Näther, Arad, & Bock, 1997).
Fluorescence Studies : Research on the delayed fluorescence from 4,6,8-trimethylazulene provides insights into the photophysical properties of azulene derivatives, which are relevant for applications in optoelectronics and photonics (Klemp & Nickel, 1983).
Investigation of Molecular Rydberg States : The absorption spectra of azulene and 4,6,8-trimethylazulene have been studied, contributing to our understanding of molecular Rydberg states and their significance in quantum chemistry and spectroscopy (Bouler, Felps, Lewis, Nauman, & McGlynn, 1979).
Solvent Viscosity Effects : Research on the effect of solvent viscosity on the population relaxation times of the S1 state of azulene and related compounds, like 4,6,8-trimethylazulene, provides valuable data for understanding solvent effects in photochemistry (Tittelbach-Helmrich, Wagner, & Steer, 1993).
properties
IUPAC Name |
4,6,8-trimethylazulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNBRXWUHPOTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C2C(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240529 | |
Record name | 4,6,8-Trimethylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,8-Trimethylazulene | |
CAS RN |
941-81-1 | |
Record name | 4,6,8-Trimethylazulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6,8-Trimethylazulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Trimethylazulene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79580 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,8-Trimethylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,8-trimethylazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,6,8-TRIMETHYLAZULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2FWN4WP77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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